molecular formula C18H22N2O3 B381963 N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide CAS No. 302929-34-6

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide

Cat. No.: B381963
CAS No.: 302929-34-6
M. Wt: 314.4g/mol
InChI Key: WDCPPIHVWKUQOJ-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound features an adamantane core, which is a highly stable and rigid structure, and a substituted phenyl group, which can impart additional chemical properties.

Preparation Methods

The synthesis of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method is the direct radical functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups . Another approach involves the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes . Industrial production methods may utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it useful in studying biological interactions and developing bioactive molecules.

    Medicine: Adamantane derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: The compound is used in the development of advanced materials, including catalysts and nanomaterials

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework, while the substituted phenyl group can interact with biological molecules through various pathways. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-2-3-15(7-16(11)20(22)23)19-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCPPIHVWKUQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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